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molecular formula C8H9ClN2 B8806087 2-Chloro-4-cyclobutylpyrimidine

2-Chloro-4-cyclobutylpyrimidine

Cat. No. B8806087
M. Wt: 168.62 g/mol
InChI Key: QVNRRVVLYBTXPQ-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

2,4-Dichloropyrimidine (250 mg, 1.68 mmol) and ferric acetylacetonate (30 mg, 0.08 mmol) were taken up in tetrahydrofuran (3.4 mL) and the reaction was cooled to −78° C. Cyclobutylmagnesium chloride (0.5 M, 3.4 mL, 1.68 mmol) was added dropwise and the mixture was stirred at −78° C. for 30 min. The mixture was quenched with aqueous saturated ammonium chloride and extracted with ethyl acetate. The combined organic fractions were washed with aqueous sodium hydrogen carbonate, dried over magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (0-5% ethyl acetate in hexanes) to provide 121 mg (0.72 mmol, 43%) of 2-chloro-4-cyclobutylpyrimidine as a colorless oil. MS ESI: [M+H]+ m/z 169.1.
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH:9]1([Mg]Cl)[CH2:12][CH2:11][CH2:10]1>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([CH:9]2[CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
ferric acetylacetonate
Quantity
30 mg
Type
reactant
Smiles
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
C1(CCC1)[Mg]Cl
Step Four
Name
Quantity
3.4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic fractions were washed with aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (0-5% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1CCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.72 mmol
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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